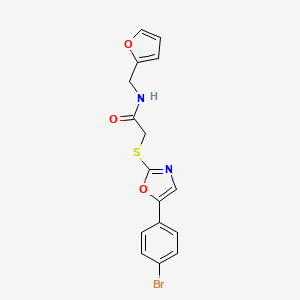

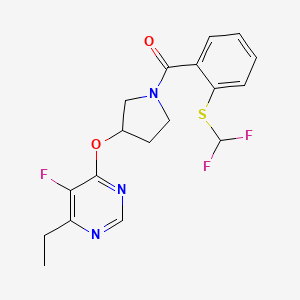

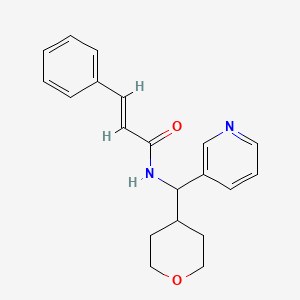

![molecular formula C12H10N4OS B2642012 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 339106-35-3](/img/structure/B2642012.png)

6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives started with the condensation of phenyl hydrazines with ethyl acetoacetate as a β-keto ester, resulting in phenyl-3H-pyrazol-3-ones .Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

- The structural analysis of a similar compound, 6-methylsulfanyl-1-(3-phenylpropyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, revealed a dimeric layered structure without intramolecular stacking in the crystalline state, indicating potential for unique intermolecular interactions due to its molecular conformation and arene-arene interactions (Avasthi et al., 2002).

- Another study on 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine showed an unusual folded conformation because of an intramolecular C-H.π interaction, highlighting the compound's potential in designing molecules with specific three-dimensional structures for targeted interactions (Avasthi et al., 2003).

Antimicrobial Applications

- A study incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste demonstrated a very good antimicrobial effect against different microbial strains, showing the compound's potential as an antimicrobial additive for surface coatings (El‐Wahab et al., 2015).

Anti-Cancer and Anti-Inflammatory Properties

- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of such compounds in therapeutic applications against cancer and inflammation (Rahmouni et al., 2016).

Molecular Docking and Drug Design

- Pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been investigated for their inhibitory activity against cGMP specific (type V) phosphodiesterase, showcasing the compound's relevance in molecular docking studies for the discovery of antihypertensive drugs (Dumaitre & Dodic, 1996).

Antimicrobial Activity

- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial effects, revealing effectiveness against various bacterial strains, including Streptococcus pyogenes and Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Beyzaei et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) and topoisomerase i . These proteins play crucial roles in cell cycle regulation and DNA replication, respectively .

Mode of Action

For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown to inhibit CDK2, thus disrupting the cell cycle and inhibiting cell proliferation .

Biochemical Pathways

Compounds with similar structures have been reported to affect pathways related to cell cycle regulation and dna replication . By inhibiting key proteins such as CDK2 and topoisomerase I, these compounds can disrupt these pathways and their downstream effects, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have shown to exert significant cytotoxic activities against various cancer cell lines . By inhibiting key proteins involved in cell cycle regulation and DNA replication, these compounds can potentially induce cell cycle arrest and apoptosis .

Propiedades

IUPAC Name |

6-methylsulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-18-12-14-10-9(11(17)15-12)7-13-16(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVJCGVDCQICAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

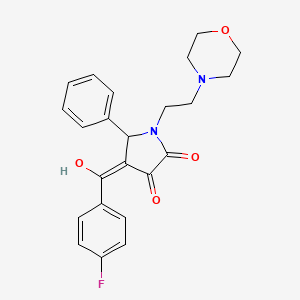

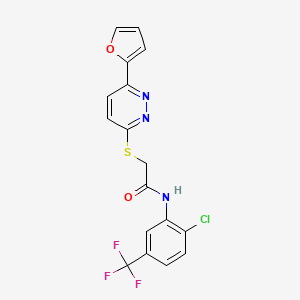

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2641929.png)

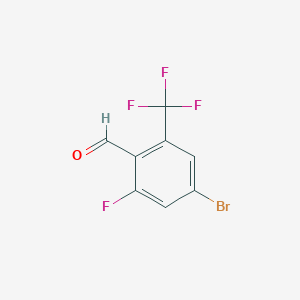

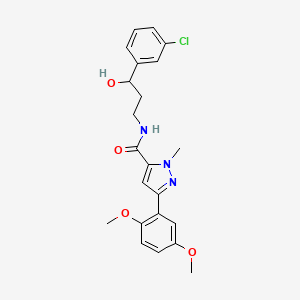

![N-(3,5-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2641935.png)

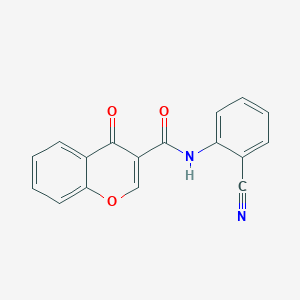

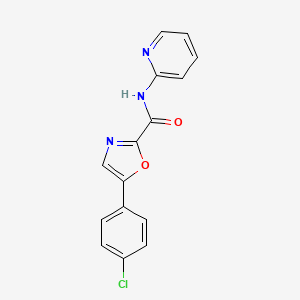

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one](/img/structure/B2641944.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2641949.png)

![3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2641952.png)